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Compound of Interest

Compound Name:
N,N'-bis(3-

acetylphenyl)nonanediamide

Cat. No.: B323586 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

biological activities of N,N'-disubstituted alkane diamides and related amide derivatives. This

guide provides a comparative analysis of their performance based on available experimental

data from structurally similar compounds, in the absence of direct research on N,N'-bis(3-
acetylphenyl)nonanediamide derivatives.

While a direct comparative analysis of N,N'-bis(3-acetylphenyl)nonanediamide derivatives is

not available in the current scientific literature, this guide presents data from structurally related

compounds to provide insights into potential biological activities and structure-activity

relationships. The selected examples include N,N'-bis-methylenedioxybenzyl-alkylenediamines,

which share the core feature of a flexible alkyl chain linking two substituted phenyl moieties,

and an N-((4-acetylphenyl)carbamothioyl) pivalamide, which contains the acetylphenyl group of

interest.

Comparative Biological Activity
The following table summarizes the inhibitory activities of representative compounds from two

different studies. This data provides a basis for understanding how modifications to the linker

and the phenyl substituents can influence biological activity against various enzymatic targets.
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Compound/
Derivative

Target
Enzyme(s)

IC50 / %
Inhibition

Reference
Compound

IC50 of
Reference

Source

5e (N,N'-bis-

methylenedio

xybenzyl-

pentanediami

ne)

Acetylcholine

sterase

(AChE)

2.76 µM Rivastigmine 5.50 µM [1]

Butyrylcholin

esterase

(BuChE)

3.02 µM Rivastigmine 1.60 µM [1]

5f (N,N'-bis-

methylenedio

xybenzyl-

hexanediami

ne)

Acetylcholine

sterase

(AChE)

3.81 µM Rivastigmine 5.50 µM [1]

Butyrylcholin

esterase

(BuChE)

4.28 µM Rivastigmine 1.60 µM [1]

5g (N,N'-bis-

methylenedio

xybenzyl-

heptanediami

ne)

Acetylcholine

sterase

(AChE)

4.24 µM Rivastigmine 5.50 µM [1]

Butyrylcholin

esterase

(BuChE)

5.14 µM Rivastigmine 1.60 µM [1]

N-((4-

acetylphenyl)

carbamothioy

l) pivalamide

Acetylcholine

sterase

(AChE)

~85%

inhibition
- - [2]

Butyrylcholin

esterase

(BChE)

~85%

inhibition
- - [2]
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Urease
73.8%

inhibition
- - [2]

Alpha-

amylase

57.9%

inhibition
- - [2]

Table 1: Comparative inhibitory activities of structurally related diamide and amide derivatives.

In addition to enzyme inhibition, the N,N'-bis-methylenedioxybenzyl-alkylenediamine

derivatives were evaluated for their ability to inhibit β-amyloid (Aβ) aggregation. Compound 5e

demonstrated the highest activity, with a 40.3% inhibition of self-mediated Aβ fibril aggregation,

which was comparable to the reference compound curcumin (41.6%)[1].

Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of

findings.

Synthesis of N-((4-acetylphenyl)carbamothioyl)
pivalamide[2]

Pivaloyl chloride (5.0 mmol) and potassium thiocyanate (10 mmol) were refluxed in 20 ml of

dry acetone for three hours to synthesize pivaloyl isothiocyanate.

After cooling to room temperature, a solution of 4-aminoacetophenone (5 mmol) in dry

acetone was added to the reaction mixture.

The mixture was then refluxed for 24 hours in an inert environment.

The progress of the reaction was monitored using Thin Layer Chromatography (TLC) with a

mobile phase of n-hexane and ethyl acetate (6:4).

The final product was purified by recrystallization from ethanol.

In-vitro Enzyme Inhibition Assay[2]
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The inhibitory activity of N-((4-acetylphenyl)carbamothioyl) pivalamide against

acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and alpha-amylase was

evaluated. The study reported the percentage of enzyme inhibition, with the compound

showing approximately 85% inhibition against both AChE and BChE, 73.8% against urease,

and 57.9% against alpha-amylase[2].

Synthesis and Biological Evaluation of N,N'-bis-
methylenedioxybenzyl-alkylenediamines[1]
A series of N,N'-bis-methylenedioxybenzyl-alkylenediamines (5a-5g) were designed and

synthesized. Their inhibitory activities against AChE and BuChE were determined and

compared to the reference drug rivastigmine. The compounds were also tested for their ability

to inhibit Aβ aggregation and for their effects on neuroblastoma cell viability[1].

Signaling Pathways and Experimental Workflows
Visualizing the logical flow of synthesis and evaluation is essential for understanding the

research process.
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Figure 1: Generalized workflow for the synthesis and biological evaluation of novel chemical

derivatives.
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The diagram above illustrates a typical workflow, starting from the synthesis of target

compounds, followed by a series of biological evaluations, and concluding with structure-

activity relationship analysis and computational studies to understand the underlying

mechanisms of action. This systematic approach is fundamental in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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